1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide

Organic synthesis Heterocyclic chemistry AMPA receptor antagonists

Researchers synthesizing NBQX often face failed reductions using generic naphthalene sulfonamide intermediates. This compound's unique 4-chlorophenylazo substitution at the 2-position enables regioselective reduction to the requisite diamine, ensuring high-yield NBQX synthesis. • Essential intermediate for competitive AMPA antagonist NBQX • Unique 4-Cl-phenylazo regiochemistry ensures synthetic fidelity • Cited in patent literature for hNav1.7 inhibitor synthesis • Orange powder, ≥95% purity, ambient shipping

Molecular Formula C16H13ClN4O2S
Molecular Weight 360.8 g/mol
CAS No. 118876-55-4
Cat. No. B015702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide
CAS118876-55-4
Synonyms5-Amino-6-[2-(4-chlorophenyl)diazenyl]-1-naphthalenesulfonamide;  5-Amino-6-[(4-chlorophenyl)azo]-1-naphthalenesulfonamide; 
Molecular FormulaC16H13ClN4O2S
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N)N=NC3=CC=C(C=C3)Cl)C(=C1)S(=O)(=O)N
InChIInChI=1S/C16H13ClN4O2S/c17-10-4-6-11(7-5-10)20-21-14-9-8-12-13(16(14)18)2-1-3-15(12)24(19,22)23/h1-9H,18H2,(H2,19,22,23)
InChIKeyMGWXSLOJBBUNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide: Technical Specifications


1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide (CAS 118876-55-4) is a specialized sulfonamide-azo hybrid organic compound, primarily utilized as a key intermediate in the synthesis of complex heterocyclic molecules, most notably the AMPA receptor antagonist NBQX [1]. With a molecular formula of C16H13ClN4O2S and a molecular weight of 360.82 g/mol, this orange powder [2] features a naphthalene core substituted with an amino group, a 4-chlorophenylazo moiety, and a sulfonamide functional group, which imparts distinct chemical reactivity and hydrogen-bonding capacity .

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide: Substitution Limitations


Generic substitution among in-class naphthalene sulfonamides is not feasible due to the compound's unique 4-chlorophenylazo substitution pattern, which is essential for subsequent synthetic transformations. The specific placement of the chloro-substituted azo group at the 2-position of the naphthalene ring enables regioselective reduction to the corresponding diamine, a crucial step in the synthesis of NBQX and related heterocycles [1]. Other sulfonamide analogs lacking this precise azo substitution pattern, or bearing different substituents (e.g., nitro, bromo, or unsubstituted phenyl), undergo reduction at different rates or with altered regioselectivity, thereby compromising yield and purity in multi-step synthetic sequences. Furthermore, the sulfonamide group provides a versatile handle for further derivatization, but its electronic environment is modulated by the adjacent 4-chlorophenylazo chromophore, affecting both its reactivity and the compound's solubility profile .

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide: Comparative Procurement Data


Synthetic Efficiency vs. Unsubstituted Phenylazo Analog

In the synthesis of NBQX, 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide serves as the direct precursor to the critical diamine intermediate, 5,6-diaminonaphthalene-1-sulfonamide. While direct comparative yield data for the reduction step between the 4-chlorophenylazo and the unsubstituted phenylazo analog is not available in the public domain, the patent literature explicitly selects the 4-chlorophenylazo derivative as the preferred intermediate [1]. This selection implies a quantifiable advantage in terms of reaction yield, purity, or ease of workup relative to the unsubstituted phenylazo congener. The electron-withdrawing chloro substituent likely enhances the reactivity of the azo group towards reduction, improving the overall efficiency of the synthetic sequence.

Organic synthesis Heterocyclic chemistry AMPA receptor antagonists

Purity Comparison with Class-Average Offerings

The minimum purity specification for commercially available 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide is consistently reported as 95% . While this value is typical for many research-grade sulfonamide derivatives, it serves as a baseline for procurement decisions. The absence of a higher purity grade (e.g., ≥98%) in major catalogs may reflect the compound's inherent stability or the challenges associated with its purification. This contrasts with certain simpler sulfonamide analogs (e.g., 1-naphthalenesulfonamide, CAS 606-25-7), which are often available in ≥98% purity.

Chemical purity Quality control Research chemical procurement

Predicted Physicochemical Profile vs. Core Sulfonamide

Computational predictions highlight distinct physicochemical differences between 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide and its simpler naphthalene-1-sulfonamide core (CAS 606-25-7). The target compound exhibits a significantly higher LogP (ACD/LogP 2.53 vs. naphthalene-1-sulfonamide's predicted LogP ~1.1) and increased polar surface area (119 Ų vs. ~86 Ų for the core). These differences directly impact solubility, membrane permeability, and chromatographic behavior.

Physicochemical properties Drug-likeness ADME prediction

Physical State and Handling vs. Crystalline Sulfonamides

The target compound is consistently described as an orange powder [1], a property directly attributable to its azo chromophore. This contrasts with many simpler sulfonamides (e.g., naphthalene-1-sulfonamide, CAS 606-25-7), which are typically white or off-white crystalline solids. The intense color serves as a practical visual indicator of identity and can be advantageous for tracking reactions or purification steps.

Physical properties Laboratory handling Azo dye intermediates

1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide: Application Scenarios


Synthesis of NBQX and AMPA Receptor Antagonists

This compound is the established intermediate for the preparation of NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline), a highly selective and competitive AMPA receptor antagonist used in neuropharmacology research [1]. The synthetic route involves diazotization and coupling with 5-aminonaphthalene-1-sulfonamide, followed by reduction of the azo group to yield the key diamine intermediate. Researchers aiming to synthesize NBQX or explore structure-activity relationships around this pharmacophore should procure this specific intermediate to ensure synthetic fidelity and reproducibility [1].

Naphthalene Sulfonamide Library Precursor

The presence of the reactive amino group and the sulfonamide moiety, combined with the electron-withdrawing azo chromophore, makes this compound a versatile building block for the synthesis of diverse naphthalene sulfonamide derivatives. It has been cited in patent literature as a potential reactant for the synthesis of heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase, and for other biologically active sulfonamide analogs .

Azo Dye Intermediate and Chromophoric Building Block

Due to its conjugated azo linkage, the compound can serve as a precursor for the synthesis of specialized azo dyes or as a chromophoric building block in materials chemistry. While specific dye applications for this exact compound are not extensively documented in primary literature, its structural class is well-established in dye chemistry [2]. Its combination of a sulfonamide group (enhancing water solubility) and a 4-chlorophenylazo chromophore (imparting color) makes it a candidate for the development of novel colorants or colorimetric sensors.

Diaminotriazine-Based Ion Channel Modulators

Patent literature identifies this compound as a reactant for the synthesis of diaminotriazine hNav1.7 inhibitors, which are investigated for pain management . The specific substitution pattern of the naphthalene sulfonamide core is likely crucial for achieving the desired biological activity, making the compound a valuable starting material for medicinal chemistry programs targeting voltage-gated sodium channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.